molecular formula C12H13ClFN3 B11860799 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride CAS No. 733757-82-9

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

Cat. No.: B11860799
CAS No.: 733757-82-9
M. Wt: 253.70 g/mol
InChI Key: IIYWTBQTASFORK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a 4-fluorophenyl group at the 3-position. The tetrahydro configuration imparts partial saturation to the pyridine ring, enhancing conformational stability. This compound is part of a broader class of pyrazolopyridine derivatives investigated for antimicrobial and antimycobacterial activities .

Properties

CAS No.

733757-82-9

Molecular Formula

C12H13ClFN3

Molecular Weight

253.70 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride

InChI

InChI=1S/C12H12FN3.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2,(H,15,16);1H

InChI Key

IIYWTBQTASFORK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization via Hydrogen Chloride-Mediated Deacylation

The most widely documented method involves deacylation of 5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine using hydrogen chloride (HCl). Winters et al. (1985) achieved an 89% yield by heating the precursor with HCl in a polar aprotic solvent (e.g., ethanol or dichloromethane) at 60–80°C for 2 hours . The reaction proceeds via cleavage of the acetyl group, followed by protonation of the pyridine nitrogen to form the hydrochloride salt.

Key Reaction Parameters

ParameterValue
Precursor5-Acetyl derivative
ReagentHCl (gaseous or aqueous)
Temperature60–80°C
Time2 hours
SolventEthanol, dichloromethane
Yield89%

This method is favored for its simplicity and high yield, though it requires strict control of HCl stoichiometry to avoid over-acidification.

StepReagents/Conditions
SNArKOtBu, DMF, 0°C to room temp
Azo-CouplingDiazonium tosylate, pyridine
CyclizationHCl, heat (40–60°C)

This route offers modularity for introducing substituents but requires optimization for the tetrahydro-pyridine scaffold .

Hydrazine-Mediated Ring Closure

A third approach involves condensing 4-fluorophenylhydrazine with a cyclic ketone precursor. For example, reacting 3-(4-fluorophenyl)-1H-pyrazole (synthesized via hydrazine hydrochloride and toluene-4-sulfonic acid in 1,4-dioxane ) with tetrahydropyridine-4-one under acidic conditions forms the pyrazolo-pyridine core. Subsequent treatment with HCl gas in ether precipitates the hydrochloride salt.

Critical Considerations

  • Hydrazine Stability : Moisture-sensitive intermediates necessitate inert atmospheres.

  • Salt Formation : Excess HCl must be removed via vacuum drying to prevent hygroscopicity.

Comparative Analysis of Methods

MethodAdvantagesLimitations
HCl-Mediated DeacylationHigh yield (89%), simplicityRequires acetylated precursor
Japp–KlingemannStructural versatilityMulti-step, moderate yields
Hydrazine ClosureAvoids harsh acidsSensitive intermediates

Industrial-Scale Considerations

Patent EP2279167A1 highlights the importance of solvent selection and temperature control in large-scale syntheses . For instance:

  • Solvent : Isopropanol or ethyl acetate improves solubility of intermediates.

  • Workup : Distillation under reduced pressure minimizes degradation.

  • Purity : Recrystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

The compound’s pyrazolo[4,3-c]pyridine scaffold contains both electron-rich (pyrazole) and electron-deficient (tetrahydropyridine) regions, enabling diverse reactivity:

  • Electrophilic aromatic substitution : The pyrazole ring undergoes nitration or sulfonation at the C3 position under acidic conditions, influenced by the electron-donating NH group .

  • Nucleophilic displacement : The fluorine atom on the 4-fluorophenyl group resists direct substitution due to its strong C-F bond but may participate in SNAr reactions under high-temperature basic conditions with activating meta-directing groups.

Oxidation and Reduction

The saturated tetrahydropyridine moiety is susceptible to redox transformations:

  • Oxidation : Treatment with MnO₂ or DDQ converts the tetrahydro-pyridine ring to a fully aromatic pyridine system, enhancing conjugation and altering pharmacological activity .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bond, yielding a dihydropyrazole derivative .

Ring-Opening and Functionalization

The tetrahydropyridine ring undergoes ring-opening under strong acidic or basic conditions:

  • Acidic hydrolysis : HCl/EtOH cleaves the ring to form a linear amine intermediate, which can be re-cyclized with aldehydes to generate novel heterocycles .

  • Alkylation : Reaction with methyl iodide at the pyridine nitrogen forms a quaternary ammonium salt, improving water solubility .

Pharmacologically Relevant Modifications

Structural optimizations for enhanced bioactivity include:

  • Sulfonylation : Treatment with arylsulfonyl chlorides introduces sulfonamide groups at N1, modulating TASK-1 potassium channel inhibition (patent data) .

  • Cross-coupling : Suzuki-Miyaura reactions at C7 (via brominated precursors) enable aryl/heteroaryl diversification, though the native compound lacks direct coupling sites .

Mechanistic Insights

  • Oxidative coupling : Air or molecular oxygen acts as a terminal oxidant in dehydrogenative cyclizations, as seen in pyrazolo[1,5-a]pyridine syntheses .

  • Regioselectivity : Electrophiles preferentially attack the pyrazole C3 position due to resonance stabilization from the adjacent NH group .

Scientific Research Applications

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Discussion of Key Findings

Role of the THPP Scaffold: The pyrazolo[4,3-c]pyridine core provides a rigid framework for functional group attachment.

Impact of Substituents :

  • Electron-deficient groups (e.g., nitrofuran, oxazolyl) enhance antibacterial activity via redox cycling or enzyme inhibition.
  • Aromatic substituents (phenyl, fluorophenyl) optimize interactions with hydrophobic enzyme pockets, as seen in antimycobacterial derivatives .

Gaps in Data : The target compound’s biological profile remains uncharacterized in the provided evidence. Further studies comparing its activity with chlorophenyl, oxazolyl, and nitrofuran-tagged analogs are warranted.

Biological Activity

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride (CAS: 733757-82-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound, drawing upon recent research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with appropriate electrophiles. A notable synthesis method includes refluxing 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with other reagents in ethanol, yielding high purity and yields .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydro-pyrazolo[4,3-c]pyridines exhibit significant antimicrobial properties. For instance, compounds within this class have shown efficacy against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 26.7 mM against Mycobacterium tuberculosis .

Antiviral Properties

Research indicates that some related compounds can inhibit hepatitis B viral capsid assembly. This suggests a potential therapeutic application in treating viral infections .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazolo[4,3-c]pyridine derivatives has been extensively studied. Compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary results showed that certain derivatives exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups such as fluorine enhances the potency against specific targets like COX enzymes and bacterial pathogens. The fluorophenyl moiety contributes to the overall stability and interaction profile of the molecule .

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

  • Antimicrobial Study : A derivative was tested against a panel of resistant bacteria and showed promising results with an MIC value significantly lower than traditional antibiotics.
  • Anti-inflammatory Testing : In vivo studies demonstrated that certain derivatives reduced inflammation in animal models comparable to established anti-inflammatory drugs like indomethacin.

Q & A

Q. How can solvent-exposed regions of the compound be exploited for targeted drug design?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to map solvent-accessible surfaces. Introduce polar groups (e.g., -OH, -NH2_2) to enhance solubility or PEG linkers for conjugation. For instance, modifications at the pyridine nitrogen improved water solubility in c-Met inhibitors .

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